Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate
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Overview
Description
Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate is an organic compound with the molecular formula C12H17NO2 It is a derivative of glycine, where the amino group is substituted with a 2,3-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate typically involves the reaction of ethyl glyoxylate with aniline derivatives. One common method includes the use of bismuth salts as catalysts, which facilitate the arylation of ethyl glyoxylate with aniline via N–H insertion . The reaction conditions are generally mild, and the process is environmentally friendly, producing water as the only byproduct.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of the process is crucial for meeting the demands of various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and other nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group and the aromatic ring play crucial roles in its binding to target molecules. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-aminophenyl)-2-(phenylamino)acetate: Another glycine derivative with similar structural features.
Ethyl 2-[(2,3-dimethylphenyl)amino]acetate: A closely related compound with slight variations in the amino group substitution.
Uniqueness
Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-amino-2-(2,3-dimethylphenyl)acetate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)11(13)10-7-5-6-8(2)9(10)3/h5-7,11H,4,13H2,1-3H3 |
InChI Key |
NBOOJFMSVAYJOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC(=C1C)C)N |
Origin of Product |
United States |
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